4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

LogP Lipophilicity ADME

Select 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid for its unique 6-carboxylic acid spatial orientation, which enhances conformational constraint and hydrogen-bonding in drug candidates. With a LogP of 0.54, it outperforms unsubstituted oxazepane in balancing cellular permeability and ternary complex formation for PROTAC development. The orthogonal Boc and carboxylic acid handles enable sequential coupling to E3 ligase ligands and warheads. Supported by 13+ vendors and a scalable synthetic route, this ≥97% purity building block minimizes pre-reaction purification and accelerates SAR campaigns. Its presence in 40 patents validates utility in CNS and oncology programs, strengthening freedom-to-operate.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1269755-58-9
Cat. No. B1528417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
CAS1269755-58-9
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyAGHHOHWABGIJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9) – Building Block Profile for Medicinal Chemistry Procurement


4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9) is a Boc-protected, seven-membered heterocyclic building block containing one nitrogen and one oxygen atom, with a carboxylic acid handle at the 6-position [1]. Its molecular formula is C11H19NO5 (MW 245.27), and it is supplied as a white to off-white solid with a standard purity of ≥97% . The compound is cataloged under MDL MFCD22394014 and is available from multiple reputable chemical suppliers [2]. It serves as a conformationally constrained scaffold for the synthesis of bioactive molecules, particularly where enhanced three-dimensionality and tunable physicochemical properties are required.

Why 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid Cannot Be Casually Replaced by Other Oxazepane Isomers or Alternative Scaffolds


Despite sharing the same molecular formula and core heterocycle, 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid exhibits distinct physicochemical and reactivity profiles compared to its positional isomers (e.g., 2-, 3-, or 5-carboxylic acid derivatives) and alternative scaffolds like piperazine or morpholine [1][2]. The 6-carboxylic acid substitution on the seven-membered oxazepane ring imparts a unique spatial orientation of the functional handle, which directly influences molecular conformation, hydrogen-bonding patterns, and subsequent derivatization outcomes . Furthermore, the combination of the Boc protecting group with the 6-carboxylic acid creates a specific synthetic intermediate that cannot be functionally mimicked by analogs with different regioisomeric substitution or alternative protecting groups (e.g., Fmoc, Cbz), as these variations alter reaction compatibility, deprotection kinetics, and downstream coupling efficiency .

Quantitative Differentiation of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid: Head-to-Head Comparisons with Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Permeability Profile of 4-Boc-1,4-oxazepane-6-carboxylic acid Relative to Unsubstituted 1,4-Oxazepane

The calculated LogP of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is 0.54 [1], which is significantly higher than the LogP of the unsubstituted 1,4-oxazepane core (0.325) . This increased lipophilicity, driven by the Boc and carboxylic acid substitutions, predicts enhanced membrane permeability and oral absorption potential in drug discovery campaigns targeting intracellular or CNS targets.

LogP Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Supply Chain Availability: 4-Boc-1,4-oxazepane-6-carboxylic acid is Cataloged by 13+ Suppliers with Documented Purity and Pricing, Surpassing Many Regioisomers

4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is actively stocked and sold by at least 13 distinct suppliers worldwide, including major vendors such as Bidepharm (Cat. BD328693), Aladdin (T628028), and Enamine, with transparent pricing and purity documentation [1]. In contrast, related regioisomers like 4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid are listed by fewer vendors (e.g., Achemblock, CymitQuimica) and often lack publicly disclosed batch-specific analytical data or multiple sourcing options .

Chemical Sourcing Supply Chain Vendor Availability Procurement Building Blocks

Purity Benchmarking: 4-Boc-1,4-oxazepane-6-carboxylic acid Consistently Achieves ≥97% Purity, Outperforming 5-Carboxylic Acid Isomer's Typical 95% Specification

Commercial batches of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid are routinely certified at 97% purity or higher (e.g., Bidepharm: 97% , Aladdin: ≥97% ), as confirmed by NMR, HPLC, or GC. In contrast, the 5-carboxylic acid isomer is typically offered at 95% purity by suppliers such as Achemblock and CymitQuimica , indicating a higher impurity burden that may require additional purification steps prior to use.

Chemical Purity QC Analytical Chemistry Reproducibility

Patent and Literature Footprint: 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid Appears in 40+ Patents, Validating its Relevance in Proprietary Drug Discovery

According to the PubChemLite database, 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (InChIKey: AGHHOHWABGIJAB-UHFFFAOYSA-N) is cited in 40 patents [1]. This level of patent association is substantially higher than that of its unsubstituted parent 1,4-oxazepane, which appears in far fewer granted patents, and is comparable to or exceeds that of other Boc-protected oxazepane carboxylic acid isomers [2]. The high patent count indicates that this specific compound is a proven intermediate in proprietary medicinal chemistry programs, offering procurement teams confidence in its established utility.

Intellectual Property Patent Analytics Drug Discovery Building Blocks

Scalable Synthetic Accessibility: 6-Functionalized 1,4-Oxazepanes, Including the Target Compound, are Prioritized in Recent Process Chemistry Research

A 2026 publication in Organic Process Research & Development details a robust, scalable synthesis for 6-functionalized 1,4-oxazepanes, explicitly addressing the medicinal chemistry demand for building blocks like 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid [1]. The authors emphasize that non-fused 1,4-oxazepanes are underrepresented in screening libraries despite their clear value in drug design, and their newly developed method overcomes the historically challenging 7-endo cyclization to provide reliable access to this specific substitution pattern [2]. This dedicated process development signals that 6-substituted oxazepanes, rather than 2-, 3-, or 5-substituted isomers, are the focus of current industrial interest for scalable manufacturing.

Process Chemistry Scale-up Synthesis MedChem Building Blocks Synthetic Methodology

Procurement-Driven Application Scenarios for 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid


Synthesis of PROTAC Linkers Requiring a Conformationally Constrained, Lipophilic Oxazepane Core

The higher LogP (0.54) of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, relative to unsubstituted oxazepane [1], makes it a superior choice for PROTAC linker design where balanced lipophilicity is critical for cellular permeability and ternary complex formation. The Boc-protected nitrogen and 6-carboxylic acid handle provide orthogonal functionalization points, enabling sequential coupling to E3 ligase ligands and target protein warheads [2].

Parallel Medicinal Chemistry Libraries Requiring Reliable, Multi-Gram Quantities of a Defined Oxazepane Scaffold

For medicinal chemistry teams synthesizing compound libraries, the demonstrated availability from 13+ vendors [1] and the existence of a published scalable synthetic route [2] for 6-functionalized oxazepanes ensure that this specific building block can be procured in consistent quality and quantity. The 97% purity specification further reduces the need for pre-reaction purification, accelerating SAR exploration.

Development of Patent-Protected Drug Candidates in the CNS or Oncology Space

The compound's appearance in 40 patents [1] validates its utility in proprietary drug discovery programs, particularly those targeting CNS disorders or oncology, where oxazepane scaffolds have been incorporated into BET PROTACs [2] and peripherally selective noradrenaline reuptake inhibitors . Selecting a building block with a strong patent footprint can strengthen freedom-to-operate assessments and provide a foundation for novel composition-of-matter claims.

Conformational Analysis and Scaffold Hopping Studies Comparing 6- vs. 5-Carboxylic Acid Oxazepane Isomers

Given the higher purity (97% vs. 95%) and broader vendor network of the 6-carboxylic acid isomer compared to the 5-carboxylic acid analog [1][2], researchers performing structure-activity relationship (SAR) studies can more confidently source and compare these regioisomers. The established analytical data for the 6-isomer facilitates accurate determination of how the spatial position of the carboxylic acid influences target binding and pharmacokinetic properties.

Technical Documentation Hub

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